molecular formula C27H31NO B1681207 TAK-070 free base CAS No. 212571-56-7

TAK-070 free base

Cat. No.: B1681207
CAS No.: 212571-56-7
M. Wt: 385.5 g/mol
InChI Key: SETMAZMOXYOEJA-NRFANRHFSA-N
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Description

TAK-070 free base is a noncompetitive and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is a rate-limiting protease responsible for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta pathology and improving cognitive impairments in animal models of Alzheimer’s disease .

Preparation Methods

The synthetic routes and reaction conditions for TAK-070 free base are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired inhibitory activity against BACE1 . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Comparison with Similar Compounds

TAK-070 free base is unique in its noncompetitive inhibition of BACE1, distinguishing it from other BACE1 inhibitors that typically act through competitive mechanisms. Similar compounds include other BACE1 inhibitors such as LY2886721, MK-8931 (verubecestat), and AZD3293 (lanabecestat). These compounds also target BACE1 but differ in their binding sites and inhibitory mechanisms . This compound’s noncompetitive inhibition offers potential advantages in terms of reduced side effects and sustained efficacy in reducing amyloid-beta pathology .

Properties

CAS No.

212571-56-7

Molecular Formula

C27H31NO

Molecular Weight

385.5 g/mol

IUPAC Name

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine

InChI

InChI=1S/C27H31NO/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3/t21-/m0/s1

InChI Key

SETMAZMOXYOEJA-NRFANRHFSA-N

SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Isomeric SMILES

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAK-070, TAK 070, TAK070

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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